N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide
Description
The compound N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide is a structurally complex bicyclic molecule featuring a diaza core, a bromophenyl ketone moiety, and a 3-methoxyphenyl ethanamide side chain. Its molecular formula is C₃₄H₂₇BrN₂O₄, with a molecular weight of approximately 613.5 g/mol (estimated from analogs in ). The bromine atom and methoxy group contribute to electronic and steric properties, while the ethanamide chain provides hydrogen-bonding capacity (2 donors, 4 acceptors) critical for target interactions .
Properties
IUPAC Name |
N-[1-[2-(2-bromophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26BrN3O4/c1-40-23-13-9-10-21(18-23)19-29(38)34-31-32(39)36(20-28(37)24-14-5-7-16-26(24)33)27-17-8-6-15-25(27)30(35-31)22-11-3-2-4-12-22/h2-18,31H,19-20H2,1H3,(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBRQHGUMZDDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide, a complex organic compound with the CAS number 1796911-78-8, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antibacterial and antifungal properties, as well as insights from relevant case studies and research findings.
The compound's molecular formula is with a molecular weight of 596.5 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 596.5 g/mol |
| CAS Number | 1796911-78-8 |
Antibacterial Activity
Research has indicated that derivatives of the bicyclic structure similar to N-(2,5-diaza...) exhibit significant antibacterial properties. For instance, compounds synthesized from related structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies typically employ methods like the two-fold serial dilution technique to evaluate antibacterial efficacy.
Case Study Example:
In a study examining thiazolidinone derivatives, compounds were tested against Staphylococcus aureus and demonstrated comparable or superior activity compared to standard antibiotics like norfloxacin and chloramphenicol . While specific data on N-(2,5-diaza...) is limited, its structural analogs suggest potential for similar efficacy.
Antifungal Activity
The compound's potential antifungal activity has also been explored through structural analogs. Research indicates that certain derivatives exhibit antifungal effects against pathogens such as Candida albicans and Aspergillus niger. The mechanisms often involve disruption of fungal cell wall synthesis or inhibition of key metabolic pathways.
The precise mechanism of action for N-(2,5-diaza...) remains under investigation; however, it is hypothesized that the compound may interact with specific cellular targets involved in bacterial and fungal growth inhibition. The presence of the diaza group and various aromatic rings could facilitate interactions with biomolecules like enzymes or receptors critical for microbial survival.
Research Findings
Recent studies have focused on synthesizing and characterizing various derivatives of the bicyclic structure to enhance biological activity. For instance:
- Synthesis Techniques: Various synthetic routes have been employed to develop analogs with improved potency.
- Biological Assays: Different assays have been utilized to assess the antibacterial and antifungal properties quantitatively.
- Structure-Activity Relationship (SAR): Investigations into SAR have provided insights into how modifications to the molecular structure can influence biological activity.
Comparison with Similar Compounds
Key Structural Differences :
- Halogen vs. Alkyl Substituents : The target compound’s 2-bromophenyl group introduces steric bulk and electronegativity, contrasting with methyl or dimethyl groups in analogs. Bromine’s polarizability may enhance hydrophobic interactions or halogen bonding .
- Side Chain Variations : The 3-methoxyphenyl ethanamide chain in the target compound differs from urea-linked substituents in analogs (), affecting solubility and target selectivity.
Physicochemical Properties
- Hydrogen Bonding: With 2 donors and 4 acceptors, the target compound may exhibit stronger intermolecular interactions than the CAS 548749-26-4 analog (2/3), influencing crystal packing and solubility .
Research Findings and Implications
- Synthetic Feasibility : The diaza core and ketone functionalities suggest compatibility with solid-phase synthesis or modular approaches, as seen in benzodiazepine-derived analogs ().
- Computational Predictions : Tools like ChemMapper () could identify off-target effects by screening the compound against databases of bioactive structures, though its unique bromine substituent may limit direct analog matches.
- Crystallographic Data : SHELX programs () are widely used for refining such complex structures, though hydrogen-bonding patterns require careful analysis to resolve aggregation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
